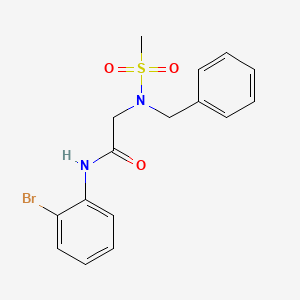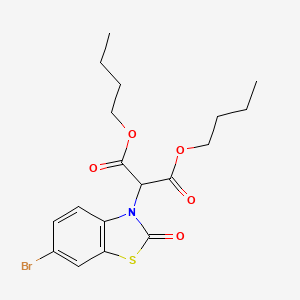
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide, commonly known as EBCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBCB is a heterocyclic compound that contains both benzothiazole and chromenyl moieties in its structure.
作用機序
The mechanism of action of EBCB is not fully understood. However, it is believed that EBCB exerts its biological effects by interacting with specific proteins or enzymes in the body. For example, EBCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EBCB has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
EBCB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EBCB inhibits the activity of COX-2, reduces the production of pro-inflammatory cytokines, and induces apoptosis in cancer cells. In vivo studies have shown that EBCB reduces inflammation and pain in animal models of arthritis and inhibits tumor growth in animal models of cancer.
実験室実験の利点と制限
EBCB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity and stability. EBCB is also highly fluorescent, which makes it useful as a probe for studying protein-protein interactions. However, EBCB has some limitations for use in lab experiments. It is relatively expensive compared to other fluorescent probes, and it has limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on EBCB. One area of research is the development of novel EBCB derivatives with improved biological activity and selectivity. Another area of research is the use of EBCB as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of EBCB and its potential applications in various fields.
Conclusion:
In conclusion, EBCB is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBCB has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its use as a fluorescent probe for studying protein-protein interactions. Although the mechanism of action of EBCB is not fully understood, it has been shown to interact with specific proteins or enzymes in the body. EBCB has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on EBCB, including the development of novel derivatives and the use of EBCB as a building block for the synthesis of new materials.
合成法
The synthesis of EBCB involves the condensation reaction between 6-ethoxy-2-mercaptobenzothiazole and 3-(2-oxo-2H-chromen-3-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure EBCB.
科学的研究の応用
EBCB has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, EBCB has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, EBCB has been used as a fluorescent probe to study protein-protein interactions. In materials science, EBCB has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c1-2-30-18-10-11-20-22(14-18)32-25(26-20)27-23(28)17-8-5-7-15(12-17)19-13-16-6-3-4-9-21(16)31-24(19)29/h3-14H,2H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAXMEZKQIKSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4877587.png)
![3-benzyl-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4877593.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B4877601.png)
![ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4877602.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B4877609.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4877620.png)
![2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4877623.png)


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4877641.png)
![N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4877648.png)


![2-{[4-isobutyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4877668.png)
